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Compound of Interest

Compound Name: 5-Ethyl-2-hydroxybenzaldehyde

Cat. No.: B1600150 Get Quote

Executive Summary: This document provides a comprehensive technical overview of 5-Ethyl-
2-hydroxybenzaldehyde, a substituted salicylaldehyde of interest to researchers in synthetic

chemistry, materials science, and drug development. We will delve into its precise chemical

structure and nomenclature, explore established synthetic pathways with detailed mechanistic

insights, present a thorough guide to its spectroscopic characterization, and discuss its

applications and safety protocols. This guide is intended to serve as a foundational resource for

scientists utilizing this versatile chemical intermediate.

Molecular Identity and Physicochemical Properties
Chemical Structure and IUPAC Nomenclature
5-Ethyl-2-hydroxybenzaldehyde is an aromatic organic compound featuring a benzene ring

substituted with three functional groups: a hydroxyl (-OH) group, an aldehyde (-CHO) group,

and an ethyl (-CH₂CH₃) group. The International Union of Pure and Applied Chemistry (IUPAC)

name for this compound is 5-ethyl-2-hydroxybenzaldehyde[1].

The molecule's core is a salicylaldehyde (2-hydroxybenzaldehyde) scaffold. The hydroxyl and

aldehyde groups are positioned ortho to each other (at positions 1 and 2), which allows for

intramolecular hydrogen bonding. This interaction is crucial as it influences the compound's

physical properties, such as its boiling point and spectroscopic signature. The ethyl group is

located at the 5-position, which is para to the hydroxyl group and meta to the aldehyde group.
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Common synonyms for this compound include 5-ethylsalicylaldehyde and 4-ethyl-2-

formylphenol[1][2].

Caption: Chemical structure of 5-Ethyl-2-hydroxybenzaldehyde.

Key Identifiers
Identifier Value Source

CAS Number 52411-35-5 [1][3]

PubChem CID 6429811 [1]

EC Number 864-821-3 [1]

Molecular Formula C₉H₁₀O₂ [1][3][4]

InChIKey
XSTCLZHMZASDDK-

UHFFFAOYSA-N
[1][5]

SMILES CCC1=CC(=C(C=C1)O)C=O [1][3][5]

Physicochemical Properties
Property Value Unit Source

Molecular Weight 150.17 g/mol [1][3][4]

Physical State Liquid - [6]

Boiling Point 238.1 °C (at 760 mmHg) [4]

Flash Point 97.2 °C [4]

Density 1.134 g/cm³ [4]

Hydrogen Bond

Donors
1 [3]

Hydrogen Bond

Acceptors
2 [3]
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The synthesis of 5-Ethyl-2-hydroxybenzaldehyde typically starts from 4-ethylphenol. The

primary challenge is the regioselective introduction of a formyl (-CHO) group onto the aromatic

ring, specifically at the position ortho to the powerful hydroxyl directing group. Two classical

named reactions are well-suited for this transformation: the Reimer-Tiemann reaction and the

Duff reaction.

Method A: The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a cornerstone method for the ortho-formylation of phenols[7]

[8][9]. It utilizes chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH), to

generate the electrophilic species that attacks the electron-rich phenoxide ring[10][11].

The reaction proceeds via an electrophilic aromatic substitution. The key mechanistic steps

are:

Dichlorocarbene Formation: The strong hydroxide base deprotonates chloroform to form the

trichloromethanide anion (-CCl₃). This anion is unstable and rapidly undergoes alpha-

elimination, losing a chloride ion to form the highly reactive and electron-deficient

dichlorocarbene (:CCl₂)[7][11].

Phenoxide Formation: The hydroxide base also deprotonates the starting material, 4-

ethylphenol, to form the sodium 4-ethylphenoxide. This deprotonation is critical as it

significantly increases the nucleophilicity of the aromatic ring by delocalizing the negative

charge, primarily to the ortho and para positions[7][8].

Electrophilic Attack: The electron-rich phenoxide attacks the dichlorocarbene, preferentially

at the ortho position due to a combination of electronic activation and coordination with the

sodium cation. This forms a dichloromethyl-substituted intermediate[7].

Hydrolysis: The intermediate is subsequently hydrolyzed by the aqueous base, converting

the dichloromethyl group into the final aldehyde functionality. Acidification in the final workup

step protonates the phenoxide to yield the 5-Ethyl-2-hydroxybenzaldehyde product[7][10].

This protocol is adapted from established procedures for the Reimer-Tiemann reaction.[10][12]

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a mechanical stirrer, dissolve 4-ethylphenol (1.0 eq) and sodium
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hydroxide (3.0-4.0 eq) in a mixture of water and ethanol (e.g., 2:1 v/v) to create a biphasic

system[10].

Heating and Addition: Heat the mixture to 65-70°C with vigorous stirring.

Chloroform Addition: Add chloroform (1.5-2.0 eq) dropwise via the dropping funnel over a

period of 1 hour, ensuring the temperature is maintained and reflux is controlled[10][12]. The

reaction is often exothermic once initiated[11].

Reaction Completion: After the addition is complete, continue to stir the mixture at 65-70°C

for an additional 2-3 hours.

Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced

pressure. Acidify the remaining aqueous solution carefully with dilute hydrochloric acid to a

pH of 4-5.

Extraction and Purification: Extract the acidified solution with a suitable organic solvent (e.g.,

ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified

by column chromatography or vacuum distillation to yield pure 5-Ethyl-2-
hydroxybenzaldehyde.

Preparation Reaction Core Workup & Purification

4-Ethylphenol + NaOH(aq) + Ethanol Heat to 65-70°C Add Chloroform (dropwise) Reflux for 2-3h Cool & Evaporate Ethanol Acidify with HCl Extract with Organic Solvent Purify (Chromatography/Distillation) 5-Ethyl-2-hydroxybenzaldehyde

Click to download full resolution via product page

Caption: Workflow for the Reimer-Tiemann synthesis.

Method B: The Duff Reaction
The Duff reaction provides an alternative route for the ortho-formylation of activated aromatic

compounds like phenols[13][14]. This method employs hexamine (hexamethylenetetramine,
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HMTA) as the formylating agent in an acidic medium, such as glacial acetic acid or

trifluoroacetic acid[15].

Iminium Ion Formation: In the acidic medium, hexamine is protonated and undergoes ring-

opening to form an electrophilic iminium ion species[13][15].

Electrophilic Attack: The phenol attacks the iminium ion, leading to an aminomethylation of

the aromatic ring, primarily at the ortho position. This forms a benzylamine-type

intermediate[13].

Intramolecular Redox: A subsequent intramolecular redox reaction occurs, where the

benzylic carbon is oxidized to the imine oxidation state.

Hydrolysis: The final step involves acid-catalyzed hydrolysis of the resulting imine (Schiff

base) intermediate to liberate the aldehyde product and an ammonium salt[13][14].

A study by Liggett and Diehl in 1945 specifically reported the synthesis of 2-Hydroxy-5-

ethylbenzaldehyde from p-ethylphenol using the Duff reaction, achieving an 18% yield[16].

While often less efficient than other methods, its operational simplicity and use of non-

chlorinated reagents can be advantageous[13][15].

This protocol is based on general procedures for the Duff reaction.[16][17]

Reaction Setup: To a flask containing glacial acetic acid, add 4-ethylphenol (1.0 eq) and

hexamine (2.0-3.0 eq).

Heating: Heat the stirred mixture to reflux (around 115-120°C) for several hours (typically 3-5

hours).

Hydrolysis: Cool the reaction mixture and add an aqueous solution of a strong acid, such as

5M sulfuric or hydrochloric acid. Heat the mixture again to reflux for 30-60 minutes to ensure

complete hydrolysis of the intermediate.

Isolation: The product is often isolated by steam distillation directly from the acidified reaction

mixture. Alternatively, the mixture can be cooled, extracted with an organic solvent, and

purified as described for the Reimer-Tiemann reaction.
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Preparation Reaction & Hydrolysis Isolation & Purification

4-Ethylphenol + Hexamine + Acetic Acid Reflux for 3-5h Cool, Add H₂SO₄(aq), and Reflux Isolate (Steam Distillation/Extraction) Purify if Necessary 5-Ethyl-2-hydroxybenzaldehyde

Click to download full resolution via product page

Caption: Workflow for the Duff reaction synthesis.

Spectroscopic Characterization and Structural
Elucidation
Structural confirmation of the synthesized 5-Ethyl-2-hydroxybenzaldehyde relies on a

combination of standard spectroscopic techniques. The following data are predicted based on

the known structure and spectral data of analogous compounds like salicylaldehyde[18][19].

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
The ¹H NMR spectrum provides unambiguous information about the proton environment. The

intramolecular hydrogen bond between the phenolic -OH and the aldehyde C=O typically

results in a significant downfield shift for the hydroxyl proton.
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Proton
Assignment

Predicted δ
(ppm)

Multiplicity
Coupling
Constant (J)

Integration

Phenolic -OH 10.5 - 11.5 Singlet (broad) - 1H

Aldehyde -CHO 9.8 - 10.0 Singlet - 1H

Aromatic H-6 7.4 - 7.6 Doublet ~2.5 Hz 1H

Aromatic H-4 7.2 - 7.4
Doublet of

Doublets
~8.5, 2.5 Hz 1H

Aromatic H-3 6.9 - 7.1 Doublet ~8.5 Hz 1H

Ethyl -CH₂- 2.5 - 2.7 Quartet ~7.6 Hz 2H

Ethyl -CH₃ 1.1 - 1.3 Triplet ~7.6 Hz 3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine unique carbon

atoms in the molecule.

Carbon Assignment Predicted δ (ppm) Notes

Aldehyde C=O 195 - 198 Most downfield signal.

Aromatic C-2 (-OH) 160 - 163 Attached to oxygen.

Aromatic C-5 (-Et) 138 - 142 Substituted with ethyl group.

Aromatic C-4 135 - 138

Aromatic C-6 125 - 128

Aromatic C-1 120 - 123 Ipso-carbon to aldehyde.

Aromatic C-3 117 - 120

Ethyl -CH₂- 28 - 32

Ethyl -CH₃ 15 - 18 Most upfield signal.
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Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. The intramolecular hydrogen

bonding has a pronounced effect on the O-H and C=O stretching frequencies.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3200 - 2800 (broad) O-H Stretch Phenolic -OH (H-bonded)

3050 - 3010 C-H Stretch Aromatic

2980 - 2850 C-H Stretch Aliphatic (Ethyl)

2850 & 2750 C-H Stretch (Fermi doublet) Aldehyde

1670 - 1650 C=O Stretch
Aldehyde (conjugated, H-

bonded)

1610, 1580, 1480 C=C Stretch Aromatic Ring

1250 - 1150 C-O Stretch Phenolic

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak and

characteristic fragmentation patterns that confirm the structure.

Molecular Ion (M⁺˙): The primary peak will be observed at m/z = 150, corresponding to the

molecular weight of C₉H₁₀O₂[1][4].

Key Fragments:

m/z = 149 ([M-H]⁺): Loss of a hydrogen radical from the aldehyde group to form a stable

acylium ion. This is often a very prominent peak.

m/z = 121 ([M-C₂H₅]⁺): Loss of the ethyl group (29 Da) via benzylic cleavage.

m/z = 93: Further loss of carbon monoxide (CO, 28 Da) from the m/z 121 fragment.
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Caption: Predicted major fragmentation pathway in EI-MS.

Applications in Research and Development
5-Ethyl-2-hydroxybenzaldehyde is not an end-product but rather a valuable building block in

synthetic chemistry. Its bifunctional nature (possessing nucleophilic hydroxyl and electrophilic

aldehyde groups) allows for diverse subsequent reactions.

Precursor for Schiff Base Ligands: The aldehyde group readily condenses with primary

amines to form Schiff bases (imines). The resulting N,O-bidentate ligands are fundamental in

coordination chemistry for creating metal complexes with applications in catalysis, materials

science, and bioinorganic chemistry[20].

Intermediate in Fine Chemical Synthesis: It serves as a precursor for more complex

molecules. The hydroxyl and aldehyde groups can be independently or sequentially modified

to build intricate molecular architectures for pharmaceuticals, agrochemicals, and specialty

polymers.

Fragrance and Flavor Industry: Substituted benzaldehydes are widely used in the synthesis

of fragrances and flavorings[21][22]. While not a direct fragrance itself, it can be a key

intermediate for compounds with desirable olfactory properties.
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Safety, Handling, and Storage
GHS Hazard Classification
According to aggregated GHS data, 5-Ethyl-2-hydroxybenzaldehyde is classified with the

following hazards:

H302: Harmful if swallowed[1][2].

H315: Causes skin irritation[1][2].

H319: Causes serious eye irritation[1][2].

H335: May cause respiratory irritation[1][2].

The signal word is Warning[1].

Recommended Personal Protective Equipment (PPE)
Standard laboratory precautions should be strictly followed when handling this chemical.

Engineering Controls: Use only in a well-ventilated area, preferably within a laboratory fume

hood[6][23].

Eye/Face Protection: Wear chemical safety goggles or glasses with side-shields conforming

to EN166 (EU) or NIOSH (US) standards[6][24].

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

Skin and Body Protection: A standard laboratory coat should be worn. Avoid all skin

contact[6][23].

Storage and Disposal Guidelines
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.

Some suppliers recommend storage at 2-8°C[3].

Disposal: Dispose of contents and container in accordance with local, regional, and national

regulations. Do not allow the product to enter drains[6].
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Conclusion
5-Ethyl-2-hydroxybenzaldehyde is a well-defined chemical intermediate with significant

potential for synthetic applications. Its preparation via established methods like the Reimer-

Tiemann or Duff reactions, though requiring careful optimization, is accessible. A thorough

understanding of its spectroscopic properties is essential for reaction monitoring and quality

control. Adherence to strict safety protocols is mandatory due to its irritant and harmful nature.

This guide provides the foundational knowledge required for researchers to confidently and

safely incorporate this versatile building block into their synthetic programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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